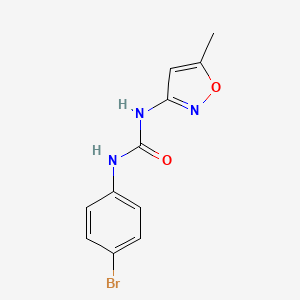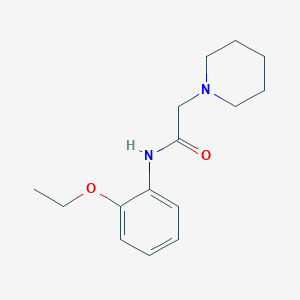![molecular formula C16H12F3NO3 B5395587 methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate, also known as TFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
科学的研究の応用
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been explored as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In nanotechnology, it has been studied as a precursor for the preparation of nanoparticles and nanocomposites with unique properties.
作用機序
The mechanism of action of methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. For example, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. By inhibiting HDACs, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of inflammatory cytokines in immune cells, and modulate the expression of certain genes involved in lipid metabolism. However, the exact mechanisms and targets of methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate's effects are still under investigation.
実験室実験の利点と制限
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has several advantages as a research tool, including its high purity, stability, and relatively low toxicity. However, it also has some limitations, such as its limited solubility in some solvents and its potential interference with certain assays or experiments due to its fluorescence properties.
将来の方向性
There are several future directions for research on methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate. For example, further studies are needed to elucidate its mechanism of action and molecular targets in different cell types and disease models. Additionally, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate's potential applications in materials science and nanotechnology should be explored further, including its use as a building block for the synthesis of functional materials with tailored properties. Finally, the development of new synthesis methods and derivatives of methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate may lead to the discovery of novel compounds with improved efficacy and selectivity for different applications.
合成法
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of trifluoromethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoic acid methyl ester. The product is obtained through purification and isolation steps, such as recrystallization or chromatography.
特性
IUPAC Name |
methyl 4-[[4-(trifluoromethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-23-15(22)11-4-8-13(9-5-11)20-14(21)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJTZWRABIJLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-imino-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5395512.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5395521.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5395530.png)
![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)

![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)